硫酸铝

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of aluminum complexes, including those related to aluminum sesquichlorohydrate, involves reactions between aluminum sources and various ligands or reactants to form complexes with desired properties. For example, the reaction of AlMe3 with carbodiimide generates mono- and bis(amidinate) aluminum complexes, showcasing the versatility of aluminum reactions (Coles et al., 1997).

Molecular Structure Analysis

X-ray diffraction and spectroscopic techniques have revealed that aluminum chlorohydrate, closely related to sesquichlorohydrate, consists of a central aluminum atom in a tetrahedral configuration surrounded by twelve aluminum atoms in an octahedral configuration. This structure is crucial for its activity as an antiperspirant (Teagarden et al., 1981).

Chemical Reactions and Properties

The reactivity and properties of aluminum hydrides, including those similar to aluminum sesquichlorohydrate, are influenced by their synthesis and molecular structure. For instance, the preparation and thermal properties of aluminum hydride polymorphs have been studied, providing insight into the stability and decomposition of aluminum-based compounds under various conditions (Xu et al., 2014).

Physical Properties Analysis

The physical properties of aluminum complexes, including sesquichlorohydrate, depend on their molecular structure and synthesis method. For example, the unusual hydride-bridged aluminum complex with a square-planar tetraaluminum core demonstrates unique physical characteristics due to its molecular arrangement (Chang et al., 2001).

Chemical Properties Analysis

The chemical properties of aluminum sesquichlorohydrate and related compounds can be assessed through their reactivity with various chemicals. Studies on the synthesis and characterization of neutral and cationic aluminum compounds reveal insights into their chemical behavior and potential applications (Stanga et al., 2005).

科学研究应用

Environmental and Industrial Applications

Aluminum, including its forms like sesquichlorohydrate, plays a crucial role in environmental and industrial applications. Its use in water treatment processes, particularly as a coagulant, is well-documented. Alum sludge, a byproduct of water treatment with aluminum sulfate, has been explored for phosphorus removal in municipal wastewater. This not only addresses eutrophication concerns in water bodies but also highlights aluminum's potential in recycling and waste management strategies (Muisa, Nhapi, Ruziwa, & Manyuchi, 2020).

Technology and Material Science

In technology and material science, aluminum alloys are celebrated for their high strength-to-density ratio, crucial in aerospace, automotive, and marine industries. The review by Imran and Khan (2019) on Aluminum-7075 metal matrix composites reveals significant improvements in mechanical, tribological properties, and corrosion behavior upon the addition of reinforcements, showcasing aluminum's adaptability in advanced material development (Imran & Khan, 2019).

Energy Storage

The exploration of aluminum in energy storage, particularly in aluminum-air batteries, underscores its potential in providing solutions for sustainable and efficient energy systems. Research on aluminum alloys and their interaction with electrolytes in aluminum-air batteries demonstrates the material's promise in enhancing energy density, reducing costs, and improving the safety of battery technologies (Buckingham, Asset, & Atanassov, 2021).

Environmental Toxicology

While aluminum's applications are vast, it is also important to understand its environmental and health implications. Studies have shown that aluminum, including compounds like sesquichlorohydrate, can have neurotoxic effects and may be associated with neurodegenerative diseases. The review by Maya et al. (2016) on the neurotoxic effects of aluminum details its potential in inducing oxidative stress, apoptosis, and inflammatory events, which are crucial for understanding its safe usage and environmental impact (Maya, Prakash, Madhu, & Goli, 2016).

属性

IUPAC Name |

aluminum;chloride;hydroxide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.ClH.2H2O/h;1H;2*1H2/q+3;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLAMANSVUJYPT-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

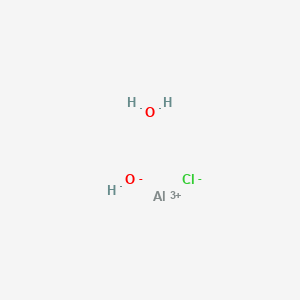

O.[OH-].[Al+3].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlClH3O2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum sesquichlorohydrate | |

CAS RN |

1327-41-9, 173763-15-0 |

Source

|

| Record name | Aluminum sesquichlorohydrate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALUMINUM SESQUICHLOROHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCN889409V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)

![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)